molecular formula C11H11NO4 B15156425 Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate

Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate

Cat. No.: B15156425
M. Wt: 221.21 g/mol
InChI Key: BXBOMORKYGQSFX-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic compound that features an oxazolidine ring. This compound is of significant interest due to its potential applications in organic synthesis and medicinal chemistry. The oxazolidine ring is a five-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate typically involves the reaction of glycine, pivalaldehyde, and benzyl chloroformate. The reaction is carried out in the presence of a base such as lithium hexamethyldisilazanide (LHMDS) in tetrahydrofuran (THF) at low temperatures (around -75°C). The resulting product is then purified through chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids.

    Cyclization: It can cyclize with the elimination of benzyl alcohol to form bicyclic carbamates.

    Reduction: The compound can be reduced under hydrogenation conditions to yield different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of water and a catalyst such as palladium on carbon (Pd-C).

    Cyclization: Requires specific conditions to promote the elimination of benzyl alcohol.

    Reduction: Hydrogen gas in the presence of a catalyst like Pd-C is commonly used.

Major Products:

Scientific Research Applications

Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed during the reactions .

Comparison with Similar Compounds

    Benzyl 2-phenyloxazole-4-carboxylate: Known for its high activity against certain bacterial strains.

    2-tert-butyl-5-oxo-oxazolidine-3-carboxylate: Used in the preparation of threonine analogs.

Uniqueness: Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate is unique due to its specific oxazolidine ring structure, which imparts distinct chemical properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

benzyl 2-oxo-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)

InChI Key

BXBOMORKYGQSFX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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